molecular formula C5H10BrClO2S B3252048 5-Bromopentane-1-sulfonyl chloride CAS No. 213774-63-1

5-Bromopentane-1-sulfonyl chloride

Cat. No.: B3252048
CAS No.: 213774-63-1
M. Wt: 249.55 g/mol
InChI Key: UVHNXHFMUOSOKY-UHFFFAOYSA-N
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Description

5-Bromopentane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H10BrClO2S. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a bromine atom and a sulfonyl chloride group attached to a pentane backbone, making it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopentane-1-sulfonyl chloride typically involves the reaction of 5-bromopentane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{5-Bromopentane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.

    Reduction: The compound can be reduced to 5-bromopentane-1-sulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

5-Bromopentane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

    5-Bromopentane: Lacks the sulfonyl chloride group and is less reactive in nucleophilic substitution reactions.

    Pentane-1-sulfonyl Chloride: Lacks the bromine atom, making it less versatile in certain synthetic applications.

    5-Chloropentane-1-sulfonyl Chloride: Contains a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.

Uniqueness: 5-Bromopentane-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and selectivity, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

5-bromopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrClO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHNXHFMUOSOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)Cl)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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